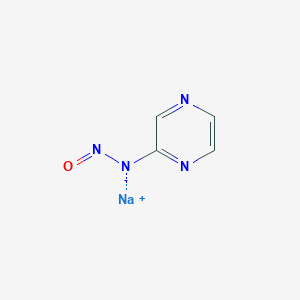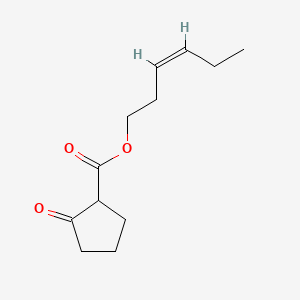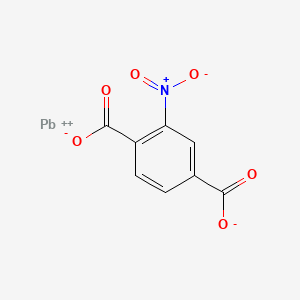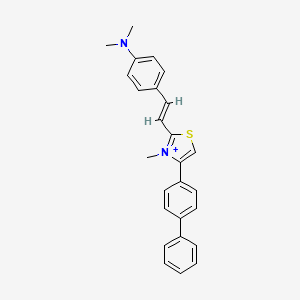
Bidimazium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bidimazium is a synthetic compound known for its unique chemical structure and propertiesThe molecular formula of this compound iodide is C26H25N2S.I, and it has a molecular weight of 524.46 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bidimazium can be synthesized through a series of chemical reactions involving the formation of its thiazolium ring and subsequent iodination. The synthetic route typically involves the following steps:
Formation of the Thiazolium Ring: The initial step involves the reaction of 4-biphenylaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the thiazolium ring.
Styryl Substitution: The next step involves the substitution of the thiazolium ring with a styryl group through a condensation reaction with p-dimethylaminobenzaldehyde.
Iodination: The final step involves the iodination of the compound to form this compound iodide.
Industrial Production Methods
Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bidimazium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced thiazolium derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the styryl group, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolium derivatives.
Substitution: Various substituted thiazolium compounds.
Aplicaciones Científicas De Investigación
Bidimazium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Used in the development of fluorescent dyes and as an electron acceptor in various industrial processes
Mecanismo De Acción
The mechanism of action of bidimazium involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antiparasitic activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolium Derivatives: Compounds such as thiamine (vitamin B1) and other thiazolium-based molecules share structural similarities with bidimazium.
Styryl Compounds: Compounds containing styryl groups, such as stilbene and its derivatives, are similar to this compound in terms of chemical structure.
Uniqueness of this compound
This compound is unique due to its combination of a thiazolium ring and a styryl group, which imparts distinct chemical and biological properties. This combination makes this compound a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
47627-25-8 |
|---|---|
Fórmula molecular |
C26H25N2S+ |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(E)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C26H25N2S/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21/h4-19H,1-3H3/q+1 |
Clave InChI |
FLIFVPQCMBENHZ-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C |
SMILES canónico |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


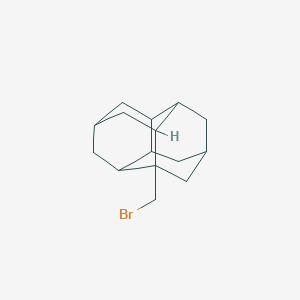

![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
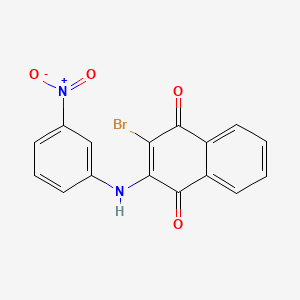

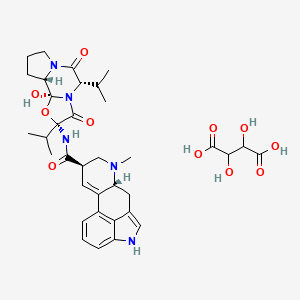
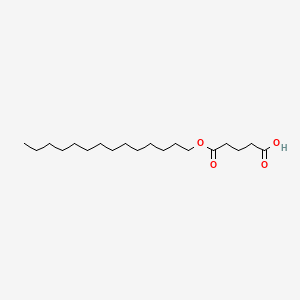
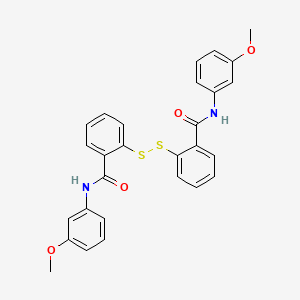

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
